2-Morpholinobenzaldehyde

描述

2-Morpholinobenzaldehyde is a chemical compound that belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties and its ability to interact with various biological targets.

准备方法

Synthetic Routes and Reaction Conditions: 2-Morpholinobenzaldehyde can be synthesized through the reaction of morpholine with 2-fluorobenzaldehyde. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions: 2-Morpholinobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted benzaldehyde derivatives.

科学研究应用

Pharmaceutical Development

2-Morpholinobenzaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to enhance drug efficacy, particularly in the development of compounds targeting neurological disorders and cancer therapies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent anticancer activity against various cancer cell lines. The presence of functional groups such as hydroxyl and carboxylic acid moieties significantly improved the cytotoxic effects on cells like MDA-MB-231 and HCT116, highlighting its potential as a lead compound in cancer treatment .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound Derivative A | MDA-MB-231 | 3.4 |

| This compound Derivative B | HCT116 | 5.8 |

Biochemical Research

In biochemical studies, this compound is used to explore enzyme inhibition and receptor binding mechanisms. It aids in understanding biological pathways and identifying potential therapeutic targets.

Example: Enzyme Inhibition Studies

Research has shown that morpholino derivatives can inhibit specific enzymes involved in cancer progression, demonstrating their utility in drug discovery processes .

Material Science

The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its incorporation into material formulations can enhance performance characteristics such as durability and chemical resistance.

Application: Polymer Chemistry

Studies indicate that the morpholine ring contributes to the stability and solubility of polymers, allowing for the creation of materials with tailored properties for specific industrial applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other substances. Its role is critical in quality control processes within laboratories.

Use Case: Reagent in Spectroscopy

The compound has been utilized effectively in UV-Vis spectroscopy for analyzing complex mixtures, facilitating the identification of various chemical constituents .

Cosmetic Formulations

Due to its antioxidant properties, this compound is also incorporated into cosmetic products aimed at improving skin health by combating oxidative stress.

作用机制

The mechanism of action of 2-Morpholinobenzaldehyde involves its interaction with different molecular targets. For instance, morpholine derivatives have been identified as potent GABA (B) receptor antagonists, suggesting their potential in modulating neurotransmitter systems. Additionally, morpholine-thiosemicarbazone hybrids inhibit ribonucleotide reductase and induce endoplasmic reticulum stress, contributing to their antiproliferative activity against cancer cells.

相似化合物的比较

Morpholine: A simpler analog without the benzaldehyde group.

4-Morpholinobenzaldehyde: A positional isomer with the morpholine ring attached at the para position.

2-Morpholinobenzylamine: A related compound where the aldehyde group is replaced by an amine group.

Uniqueness: 2-Morpholinobenzaldehyde is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the morpholine ring and the benzaldehyde group allows it to engage in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound in medicinal chemistry and drug design.

生物活性

2-Morpholinobenzaldehyde (CAS No. 58028-76-5) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

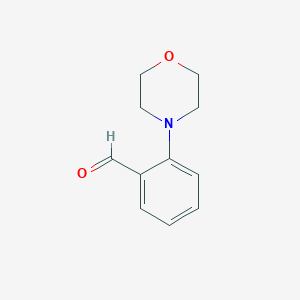

This compound features a morpholine ring attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial agent, enzyme inhibitor, and anticancer compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a study screened various derivatives for their ability to inhibit the growth of bacteria and fungi. The results indicated that certain derivatives of this compound showed significant activity against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Aspergillus flavus | 18 | 40 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. A study focusing on the inhibition of MenA, an enzyme involved in bacterial metabolism, found that derivatives based on morpholine structures exhibited promising inhibition profiles. The IC50 values for these compounds ranged from 13 to 22 µM, indicating potent activity against Mycobacterium tuberculosis (Mtb) .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers synthesized various Schiff bases from this compound and evaluated their antimicrobial properties. The Schiff base derived from this compound demonstrated excellent antifungal activity against multiple fungal strains, including Candida albicans and Fusarium oxysporum .

- Anticancer Activity : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in human cancer cells through the activation of caspase pathways, showcasing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The morpholine ring enhances the compound's binding affinity to enzymes and receptors due to its conformational flexibility and ability to form hydrogen bonds.

- Reactive Groups : The aldehyde functional group can participate in nucleophilic addition reactions, which may lead to modifications in target proteins or nucleic acids.

属性

IUPAC Name |

2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTAEWVBVHSDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371767 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58028-76-5 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of 2-Morpholinobenzaldehyde in the synthesis of 1,2-pyrrole-annulated benzazepines?

A1: this compound serves as a crucial starting material in the Brønsted acid-catalyzed synthesis of 1,2-pyrrole-annulated benzazepines. [] The reaction involves a domino sequence starting with a dehydration reaction between 2-arylpyrroles and this compound. This is followed by a 1,5-hydride shift and a final cyclization step, ultimately forming the desired 1,2-pyrrole-annulated benzazepine product. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。